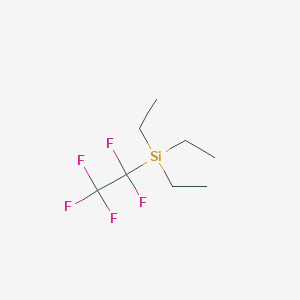

Pentafluoroethyltriethylsilane

説明

Pentafluoroethyltriethylsilane is a fluorinated organosilicon compound . It is less volatile and more hydrolytically robust than the TMS-analogue . It is recommended for use in Pd-catalyzed Buchwald coupling of aryl chlorides with fluoroalkylsilanes in the presence of fluoride initiators .

Synthesis Analysis

The synthesis of tris- and tetrakis(pentafluoroethyl)silanes has been described in the literature . The reaction of SiCl4 with LiC2F5 invariably affords (pentafluoroethyl)fluorosilicates . To avoid silicate formation by fluoride transfer from LiC2F5, the Lewis acidity of the silane has to be decreased by electron-donating substituents, such as dialkylamino groups .Molecular Structure Analysis

The molecular formula of this compound is C8H15F5Si . Its molecular weight is 234.28 g/mol . The InChIKey of the compound is JYRZISDGRVMDJS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.28 g/mol . It has a rotatable bond count of 4 . It has a complexity of 174 .科学的研究の応用

Fluorination and Silanation

Pentafluoroethyltriethylsilane and its derivatives play a critical role in the fluorination and silanation of various compounds. Patel and Kirchmeier (1992) demonstrated the transfer of trifluoromethyl and pentafluorophenyl moieties to various fluorinated sulfur and carbon centers, highlighting its use in preparing previously challenging perfluoroalkyl and perfluoroaryl compounds (Patel & Kirchmeier, 1992).

Catalytic Hydrodefluorination

In catalytic processes, this compound derivatives have been used in the hydrodefluorination (HDF) of pentafluoropyridine, as observed by Beltrán et al. (2011). This process is significant in producing tetrafluoropyridines, with variations in catalytic activity and speed based on the metal complexes used (Beltrán et al., 2011).

Synthesis of Pentafluoroethylated Compounds

Lishchynskyi and Grushin (2013) demonstrated the utility of pentafluoroethane in the synthesis of pentafluoroethylated compounds, showcasing its application in efficiently modifying unactivated aryl bromides (Lishchynskyi & Grushin, 2013).

Perfumery and Organic Synthesis

This compound is also applied in the realm of perfumery and organic synthesis. Watanabe et al. (1995) explored its reaction with terpenoid carbonyl compounds, resulting in the creation of trifluoromethylated and pentafluoroethylated derivatives used in perfumery (Watanabe et al., 1995).

Organic and Inorganic Chemistry Research

In a broader scope, this compound derivatives find applications across various aspects of organic and inorganic chemistry research. Li et al. (2017) developed a new method for on-site preparation of tetrafluoroethylene, demonstrating its use in pentafluoroethylation through fluoride addition, showcasing a safe and convenient approach for such reactions in academic laboratories (Li et al., 2017).

特性

IUPAC Name |

triethyl(1,1,2,2,2-pentafluoroethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F5Si/c1-4-14(5-2,6-3)8(12,13)7(9,10)11/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRZISDGRVMDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)

![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)

![N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3133350.png)